molecular formula C16H22O4 B3025047 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid CAS No. 898765-15-6

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B3025047
CAS No.: 898765-15-6
M. Wt: 278.34 g/mol
InChI Key: TZPOUTJRLGIKIJ-UHFFFAOYSA-N
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Description

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid: is an organic compound characterized by a heptanoic acid backbone with a 3,5-dimethyl-4-methoxyphenyl group attached to the seventh carbon and a ketone group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethyl-4-methoxybenzaldehyde and heptanoic acid derivatives.

    Condensation Reaction: The aldehyde group of 3,5-dimethyl-4-methoxybenzaldehyde undergoes a condensation reaction with a heptanoic acid derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone group at the seventh position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-hydroxyheptanoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), or sulfonating agents (sulfur trioxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the ketone and aromatic groups allows for interactions with various biomolecules, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-Dimethyl-4-hydroxyphenyl)-7-oxoheptanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: Lacks the methoxy group on the aromatic ring.

    7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Lacks the dimethyl groups on the aromatic ring.

Uniqueness

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid is unique due to the combination of its structural features, including the 3,5-dimethyl-4-methoxyphenyl group and the ketone functionality

Properties

IUPAC Name

7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-9-13(10-12(2)16(11)20-3)14(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOUTJRLGIKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645276
Record name 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-15-6
Record name 4-Methoxy-3,5-dimethyl-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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